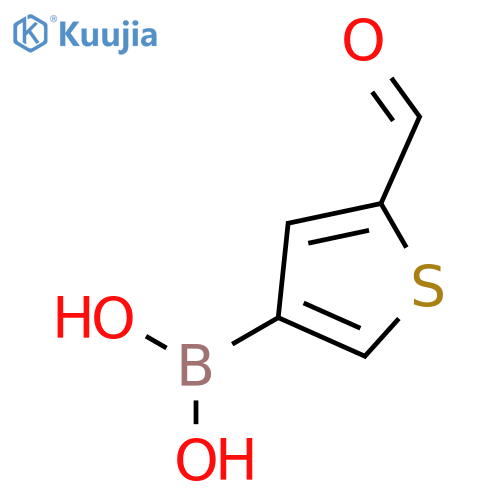

Cas no 175592-59-3 (2-Formylthiophene-4-boronic acid)

175592-59-3 structure

商品名:2-Formylthiophene-4-boronic acid

2-Formylthiophene-4-boronic acid 化学的及び物理的性質

名前と識別子

-

- 2-Formylthiophene-4-boronic acid

- RARECHEM AH PB 0175

- AKOS BRN-0508

- 5-FORMYLTHIOPHENE-3-BORONIC ACID

- 5-FORMYLTHIOPHEN-3-BORONIC ACID

- 2-FORMYL-THIENYL-4-BORONIC ACID

- 2-FORMYL-4-THIOPHENEBORONIC ACID

- Boronic acid, (5-formyl-3-thienyl)- (9CI)

- (5-formylthiophen-3-yl)boronic acid

- (2-Formylthien-4-yl)boronic acid

- 5-Formyl-3-thienylboronic acid

- 5-Formyl-3-thiopheneboronic acid

- Boronic acid, B-(5-formyl-3-thienyl)-

- Boronicacid, (5-formyl-3-thienyl)- (9CI)

- 5-Formylthiophen-3-ylboronic acid

- (5-formyl-3-thienyl)boronic acid

- 2-Formylthiophene-4-boronicacid

- 4-Boronothiophene-2-carboxaldehyde

- PubChem10549

- 4-Borono-2-formylthiophene

- AMTB948

- 2-formyl-4-thiopheneboronicacid

- ZCUFJAORCNFWOF

- A812098

- CS-W016246

- 175592-59-3

- BB 0260650

- 5-Formylthiophen-3-ylboronicacid

- (5-formyl-3-thiophenyl)boronic acid

- 5-formylthiophene-3-boronic acid, AldrichCPR

- AMY22055

- AKOS004119285

- MFCD03002365

- 5-Formyl-thiophene-3-boronic acid

- J-509541

- FT-0643702

- (5-formylthiophen-3-yl)boronic Acid pound>>5-Formylthiophene-3-boronic acid

- SY007963

- DTXSID70454556

- AS-3011

- ZCUFJAORCNFWOF-UHFFFAOYSA-N

- EN300-247263

- AB12891

- SCHEMBL8831

- 2-formyl thiophene-4-boronic acid

- BCP31082

- (5-methanoylthiophen-3-yl)boronic acid

- F1065

- DB-010447

-

- MDL: MFCD03002365

- インチ: 1S/C5H5BO3S/c7-2-5-1-4(3-10-5)6(8)9/h1-3,8-9H

- InChIKey: ZCUFJAORCNFWOF-UHFFFAOYSA-N

- ほほえんだ: S1C([H])=C(B(O[H])O[H])C([H])=C1C([H])=O

計算された属性

- せいみつぶんしりょう: 156.005245g/mol

- ひょうめんでんか: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 4

- 回転可能化学結合数: 2

- どういたいしつりょう: 156.005245g/mol

- 単一同位体質量: 156.005245g/mol

- 水素結合トポロジー分子極性表面積: 85.8Ų

- 重原子数: 10

- 複雑さ: 130

- 同位体原子数: 0

- 原子立体中心数の決定: 0

- 未定義の原子立体中心の数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- 共有結合ユニット数: 1

じっけんとくせい

- 密度みつど: 1.41

- ゆうかいてん: 270-272°C

- ふってん: 395.1°C at 760 mmHg

- フラッシュポイント: 192.7°C

- 屈折率: 1.573

- すいようせい: Slightly soluble in water.

- PSA: 85.77000

- LogP: -0.75960

2-Formylthiophene-4-boronic acid セキュリティ情報

- シグナルワード:Warning

- 危害声明: H302-H317

- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- 危険カテゴリコード: 22-43

- セキュリティの説明: 36/37

-

危険物標識:

- ちょぞうじょうけん:Keep in dark place,Inert atmosphere,Store in freezer, under -20°C

- 危険レベル:IRRITANT

2-Formylthiophene-4-boronic acid 税関データ

- 税関コード:2934999090

- 税関データ:

中国税関番号:

2934999090概要:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、コンポーネント内容、使用

要約:

2934999090。他の複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

2-Formylthiophene-4-boronic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-247263-2.5g |

(5-formylthiophen-3-yl)boronic acid |

175592-59-3 | 95% | 2.5g |

$93.0 | 2024-06-19 | |

| abcr | AB254445-25 g |

2-Formylthiophene-4-boronic acid; . |

175592-59-3 | 25g |

€552.00 | 2023-04-27 | ||

| Chemenu | CM135613-10g |

2-Formylthiophene-4-boronic acid |

175592-59-3 | 95%+ | 10g |

$175 | 2023-02-17 | |

| Key Organics Ltd | AS-3011-1MG |

(5-formylthiophen-3-yl)boronic acid |

175592-59-3 | >95% | 1mg |

£37.00 | 2025-02-08 | |

| eNovation Chemicals LLC | D952685-25g |

Boronic acid, B-(5-formyl-3-thienyl)- |

175592-59-3 | 98% | 25g |

$185 | 2024-06-07 | |

| Enamine | EN300-247263-0.5g |

(5-formylthiophen-3-yl)boronic acid |

175592-59-3 | 95% | 0.5g |

$33.0 | 2024-06-19 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1023852-5g |

2-Formylthiophene-4-boronic acid |

175592-59-3 | 98% | 5g |

¥232.00 | 2023-11-21 | |

| eNovation Chemicals LLC | D952685-100g |

Boronic acid, B-(5-formyl-3-thienyl)- |

175592-59-3 | 98% | 100g |

$725 | 2023-09-04 | |

| abcr | AB254445-5g |

2-Formylthiophene-4-boronic acid; . |

175592-59-3 | 5g |

€212.00 | 2025-03-19 | ||

| abcr | AB254445-25g |

2-Formylthiophene-4-boronic acid; . |

175592-59-3 | 25g |

€552.00 | 2025-03-19 |

2-Formylthiophene-4-boronic acid 関連文献

-

Michael J. Hertaeg,Heather McLiesh,Julia Walker,Gil Garnier Analyst, 2021,146, 6970-6980

-

Wenshan Bian,Runlin Li,Haitao Xue,Xiaoming Zhang Phys. Chem. Chem. Phys., 2020,22, 27433-27440

-

Weijia An,Huan Wang,Jinpeng Geng,Wenquan Cui,Yong Zhan RSC Adv., 2016,6, 29554-29562

175592-59-3 (2-Formylthiophene-4-boronic acid) 関連製品

- 175592-59-3(2-Formylthiophene-4-boronic acid)

- 98-03-3(Thiophene-2-carbaldehyde)

- 13679-70-4(5-Methyl-2-thiophenecarboxaldehyde)

- 206551-43-1((5-acetylthiophen-2-yl)boronic acid)

- 932-95-6(2,5-Thiophenedicarboxaldehyde)

- 4347-32-4((4-Formylthiophen-3-yl)boronic acid)

- 6165-69-1((thiophen-3-yl)boronic acid)

- 4347-31-3((2-formylthiophen-3-yl)boronic acid)

- 4347-33-5(5-Formyl-2-thiopheneboronic acid)

- 177735-11-4((4-methylthiophen-3-yl)boronic acid)

推奨される供給者

Amadis Chemical Company Limited

(CAS:175592-59-3)2-Formylthiophene-4-boronic acid

清らかである:99%/99%

はかる:25g/100g

価格 ($):221.0/731.0